N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide
Description
Chemical Structure and Key Features The compound N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide features an acetamide backbone with two critical substituents:
- A 1,2-oxazole ring substituted at position 5 with a 2-fluorophenyl group.
- A 2-methylphenoxy group linked to the acetamide nitrogen.
This structure combines aromatic, heterocyclic, and fluorinated motifs, which are common in pharmaceuticals for enhancing bioavailability, metabolic stability, and receptor binding .
Properties
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-13-6-2-5-9-17(13)24-12-19(23)21-11-14-10-18(25-22-14)15-7-3-4-8-16(15)20/h2-10H,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFAIVHYFCCNMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs containing heterocyclic rings, fluorophenyl groups, or acetamide backbones, as identified in the evidence.
Triazole-Based Analogs
Compound 54 ()
- Structure : N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)-acetamide.
- Comparison :
Compound in
- Structure: 2-{[4-Amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide.
- Comparison: Features a sulfanyl linkage instead of a methylene bridge. 2-methoxy-5-methylphenyl substituent increases polarity vs. the target’s 2-methylphenoxy group. Impact: Sulfanyl groups may improve solubility but could increase susceptibility to oxidation .
Isoxazole Derivatives
Compound in
- Structure: N-{3-[cyclohexyl(methyl)amino]propyl}-2-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy}acetamide.
- Comparison: Shares the 1,2-oxazole core but substitutes the 2-fluorophenyl with a 4-fluorophenyl. Includes a cyclohexylamino propyl chain, enhancing lipophilicity. Impact: The 4-fluorophenyl orientation and bulky amine chain may affect target selectivity .
Compound in
- Structure: 2-(2-methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide.
- Comparison: Retains the acetamide-oxazole motif but replaces fluorophenyl with a sulfamoylphenyl group.
Structural and Functional Analysis
Key Structural Determinants of Activity
Data Table: Comparative Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
